molecular formula C8H6F6N2O B13754878 2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine

2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine

Cat. No.: B13754878
M. Wt: 260.14 g/mol
InChI Key: ZTBBMMXOYVVAKJ-UHFFFAOYSA-N
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Description

2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 2-position and a hexafluoropropyloxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine, which is functionalized at the 2-position with an amino group.

    Introduction of Hexafluoropropyloxy Group: The hexafluoropropyloxy group is introduced at the 3-position of the pyridine ring through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a fluorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hexafluoropropyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine involves its interaction with specific molecular targets The amino group can form hydrogen bonds with various biomolecules, while the hexafluoropropyloxy group can enhance the compound’s lipophilicity and stability

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog with only an amino group at the 2-position.

    3-Aminopyridine: Similar structure but with the amino group at the 3-position.

    2-Amino-3-hydroxypyridine: Contains a hydroxyl group instead of a hexafluoropropyloxy group.

Uniqueness

2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine is unique due to the presence of the hexafluoropropyloxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics.

Properties

Molecular Formula

C8H6F6N2O

Molecular Weight

260.14 g/mol

IUPAC Name

3-(1,1,2,3,3,3-hexafluoropropoxy)pyridin-2-amine

InChI

InChI=1S/C8H6F6N2O/c9-6(7(10,11)12)8(13,14)17-4-2-1-3-16-5(4)15/h1-3,6H,(H2,15,16)

InChI Key

ZTBBMMXOYVVAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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